5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound "5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazole derivatives are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of an amino group at the 5-position and a carboxylic acid group at the 4-position suggests potential for bioactivity and the possibility of further chemical modifications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is reported to be accomplished in good yield through a novel and efficient route involving a selective Sandmeyer reaction on the corresponding diaminopyrazole . This method provides a versatile approach to synthesizing a range of pyrazole derivatives. Although the specific synthesis of "5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular and crystal structures of pyrazole derivatives have been extensively studied using X-ray diffraction methods. For example, the crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was determined, revealing intramolecular hydrogen bonding and a packing structure stabilized by intermolecular hydrogen bonds . Similarly, the structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was examined, showing intermolecular hydrogen bonding between NH2 and C=O groups . These studies provide insights into the structural characteristics that could be expected for "5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid".
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions, allowing for the synthesis of new compounds with potential biological activities. For instance, 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid was synthesized and further reacted with different reagents to yield new pyrazole derivatives . These reactions typically involve the functional groups present on the pyrazole ring, such as amino and carboxylic acid groups, which can participate in condensation, substitution, and cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the presence of hydrogen bond donors and acceptors in the molecule can influence its solubility and crystallization behavior. The spectroscopic properties, such as FT-IR and NMR, provide information on the functional groups present and their chemical environment . Additionally, the nonlinear optical properties of pyrazole derivatives can be attributed to the small energy gap between the frontier molecular orbitals, as reported for a bis(4-methoxyphenyl) pyrazole derivative . These properties are crucial for understanding the behavior of the compound in various environments and for predicting its reactivity.
Scientific Research Applications
1. Organic and Medicinal Synthesis
- Application Summary : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis. They are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods of Application : Various approaches are used to synthesize these compounds, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : The use of 5-amino-pyrazoles has led to the creation of a wide variety of organic molecules with versatile functionalities, especially in the field of pharmaceutics and medicinal chemistry .
2. Antiproliferative and Antioxidant Agents
- Application Summary : Aminopyrazoles, including 5-aminopyrazolyl acylhydrazones and amides, have shown relevant antioxidant and anti-inflammatory activities .
- Methods of Application : A novel series of pyrazolyl acylhydrazones and amides was designed and prepared through a divergent approach .
- Results : Some derivatives showed relevant antitumor properties against selected tumor cell lines (namely, HeLa, MCF7, SKOV3, and SKMEL28) with micromolar IC50 values . In the platelet assay, selected pyrazoles showed higher antioxidant and ROS formation inhibition activity than the reference drugs acetylsalicylic acid and N-acetylcysteine .
3. Synthesis of Heterocyclic Compounds
- Application Summary : 5-Amino-pyrazoles are used in the synthesis of diverse heterocyclic or fused heterocyclic compounds .
- Methods of Application : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : The use of 5-amino-pyrazoles has led to the creation of a wide variety of organic molecules with versatile functionalities .
4. Anti-Inflammatory Agents
- Application Summary : Some 5-aminopyrazoles have shown relevant anti-inflammatory activities .
- Methods of Application : A series of 5-aminopyrazoles was designed and prepared with some chemical modifications on the catechol function or in the aminopyrazole central core .
- Results : Some derivatives remarkably inhibited ROS production in platelets .
5. Synthesis of Azo Dye Derivatives
- Application Summary : 5-Amino-pyrazoles are used in the synthesis of azo dye derivatives .
- Methods of Application : The synthesis involves diazo coupling electrophilic substitution at 0–5 °C .
- Results : The use of 5-amino-pyrazoles has led to the creation of diverse azo dyes .
6. Antiviral Agents
Future Directions
The future directions for research on “5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid” could include further investigation into its synthesis, properties, and potential biological activities. Pyrazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities , and “5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid” could be a valuable compound for further study.
properties
IUPAC Name |
5-amino-1-(2-phenylethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-11-10(12(16)17)8-14-15(11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIOXPURLQOTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621519 | |
Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
443107-13-9 | |
Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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